N,O-Isopropylidene Larotaxel
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Overview
Description
N,O-Isopropylidene Larotaxel is a derivative of Larotaxel, a new-generation taxane compound. Taxanes are a class of diterpenes that have shown significant efficacy in cancer treatment due to their ability to stabilize microtubules and prevent their depolymerization. This compound is specifically modified to enhance its pharmacokinetic properties and reduce its affinity for P-glycoprotein, making it more effective against resistant cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Isopropylidene Larotaxel involves the protection of hydroxyl groups in Larotaxel using isopropylidene groups. This is typically achieved through the reaction of Larotaxel with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions include room temperature and a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,O-Isopropylidene Larotaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N,O-Isopropylidene Larotaxel has a wide range of scientific research applications:
Chemistry: Used as a chiral synthon in the synthesis of complex organic molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential in treating resistant cancers due to its improved pharmacokinetic properties.
Mechanism of Action
N,O-Isopropylidene Larotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By stabilizing microtubules, it prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. This mechanism is similar to other taxanes but with enhanced efficacy against resistant cancer cells due to its lower affinity for P-glycoprotein .
Comparison with Similar Compounds
Paclitaxel: Another taxane used in cancer treatment but with higher affinity for P-glycoprotein.
Docetaxel: Similar to Paclitaxel but with slightly different pharmacokinetic properties.
Cabazitaxel: A newer taxane with improved efficacy against resistant cancers.
Uniqueness: N,O-Isopropylidene Larotaxel is unique due to its isopropylidene modification, which enhances its pharmacokinetic properties and reduces its affinity for P-glycoprotein. This makes it more effective against resistant cancer cells compared to other taxanes .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,11R,13S,16S)-4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3/t30-,31+,32-,34+,35+,36-,37+,39+,46-,47+,48-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLUKVMJZXZCR-GCVOWKBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857896 |
Source
|
Record name | 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168120-68-1 |
Source
|
Record name | 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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